2-(4-Chloroanilino)-5-[(2,3-dichlorophenyl)methyl]-4-thiazolone
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Overview
Description
2-(4-Chloroanilino)-5-[(2,3-dichlorophenyl)methyl]-4-thiazolone is a synthetic organic compound that belongs to the thiazolone class of chemicals This compound is characterized by the presence of a thiazolone ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloroanilino)-5-[(2,3-dichlorophenyl)methyl]-4-thiazolone typically involves the reaction of 4-chloroaniline with 2,3-dichlorobenzyl chloride in the presence of a base to form the intermediate 4-chloroanilino-2,3-dichlorobenzylamine. This intermediate is then reacted with a thiazolone precursor under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloroanilino)-5-[(2,3-dichlorophenyl)methyl]-4-thiazolone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with the addition of a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted thiazolone derivatives
Scientific Research Applications
2-(4-Chloroanilino)-5-[(2,3-dichlorophenyl)methyl]-4-thiazolone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial and cancer cell lines.
Medicine: Potential use in drug development due to its bioactive properties. Research is ongoing to explore its efficacy and safety as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-Chloroanilino)-5-[(2,3-dichlorophenyl)methyl]-4-thiazolone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes essential for cell wall synthesis. In cancer cells, the compound may interfere with signaling pathways that regulate cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloroanilino)-7-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidine-3-carbaldehyde
- 4-((2-(2-(4-Chloroanilino)-2-oxoacetyl)hydrazono)methyl)phenyl 1-naphthoate
Uniqueness
2-(4-Chloroanilino)-5-[(2,3-dichlorophenyl)methyl]-4-thiazolone stands out due to its unique combination of a thiazolone ring with 4-chloroanilino and 2,3-dichlorophenylmethyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential bioactivity further highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C16H11Cl3N2OS |
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Molecular Weight |
385.7 g/mol |
IUPAC Name |
2-(4-chlorophenyl)imino-5-[(2,3-dichlorophenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H11Cl3N2OS/c17-10-4-6-11(7-5-10)20-16-21-15(22)13(23-16)8-9-2-1-3-12(18)14(9)19/h1-7,13H,8H2,(H,20,21,22) |
InChI Key |
LPFXTJFIRLVDEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2 |
Origin of Product |
United States |
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